molecular formula C11H10ClN3OS B11724410 1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea

1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea

Katalognummer: B11724410
Molekulargewicht: 267.74 g/mol
InChI-Schlüssel: VXVHNTWNSVPFOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea is an organic compound that belongs to the class of ureas

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-methyl-2,3-dihydro-1,3-thiazole. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process might include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted ureas.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-chlorophenyl)-3-(2,3-dihydro-1,3-thiazol-2-ylidene)urea: Lacks the methyl group, which may affect its chemical properties and biological activities.

    1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-oxazol-2-ylidene)urea: Contains an oxazole ring instead of a thiazole ring, leading to different reactivity and applications.

Uniqueness

1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidene ring and chlorophenyl group make it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H10ClN3OS

Molekulargewicht

267.74 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea

InChI

InChI=1S/C11H10ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16)

InChI-Schlüssel

VXVHNTWNSVPFOF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CSC1=NC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.